Prenylphenyl sulfide

Description

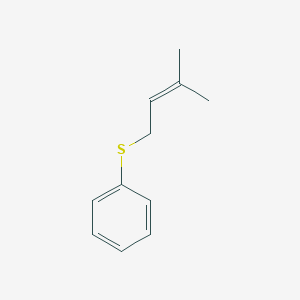

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbut-2-enylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14S/c1-10(2)8-9-12-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZWUNJQCIIVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCSC1=CC=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00317084 | |

| Record name | Benzene, [(3-methyl-2-butenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10276-04-7 | |

| Record name | [(3-Methyl-2-buten-1-yl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10276-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ((3-methyl-2-butenyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010276047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prenylphenyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, [(3-methyl-2-butenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, [(3-methyl-2-buten-1-yl)thio] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Prenylphenyl Sulfide

Nucleophilic Reactions

The sulfur atom in prenylphenyl sulfide (B99878), with its lone pairs of electrons, imparts nucleophilic character to the molecule. msu.edulibretexts.org This allows it to participate in a variety of reactions where it attacks electrophilic centers.

Metalation and Subsequent Functionalization (e.g., with Methyl Iodide, Methacrolein)

While direct metalation of prenylphenyl sulfide is not extensively documented in the provided search results, the analogous behavior of other sulfides provides a basis for understanding this potential reactivity. The acidity of protons alpha to the sulfur atom can be enhanced, facilitating deprotonation by a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles.

For instance, in a process analogous to the alkylation of thiols, the sulfur atom itself can act as a nucleophile. youtube.comjmaterenvironsci.com However, for metalation at the carbon backbone, a strong base would be required to abstract a proton. The resulting carbanion could then be functionalized. For example, reaction with methyl iodide would introduce a methyl group, while reaction with an α,β-unsaturated aldehyde like methacrolein (B123484) would lead to a conjugate addition product.

S-Alkylation Reactions

S-alkylation is a characteristic reaction of sulfides, where the sulfur atom acts as a nucleophile, attacking an alkyl halide or another suitable electrophile to form a sulfonium (B1226848) salt. msu.edulibretexts.org This reaction is analogous to the Williamson ether synthesis. youtube.com The high nucleophilicity of sulfur, which is greater than that of oxygen, facilitates these reactions. msu.edulibretexts.org

The general mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic carbon of an alkylating agent, leading to the displacement of a leaving group and the formation of a new carbon-sulfur bond. youtube.com This process is typically an S"N"2 reaction and is therefore subject to the same limitations, such as steric hindrance. youtube.com A variety of alkylating agents can be employed, including alkyl halides and dimethyl carbonate. jmaterenvironsci.comorganic-chemistry.org The use of phase-transfer catalysis can also facilitate the S-alkylation of sulfinate anions, which can be generated from the corresponding thiols.

Oxidative Transformations

The sulfur atom in this compound can exist in various oxidation states, making it susceptible to a range of oxidative transformations. msu.edu These reactions are crucial for the synthesis of sulfoxides and sulfones, which are important intermediates in organic synthesis. beilstein-journals.orgresearchgate.net

Controlled Oxidation to Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry. researchgate.netnih.gov Achieving selective oxidation to either the sulfoxide (B87167) or the sulfone often requires careful control of reaction conditions, such as the choice of oxidant, stoichiometry, and temperature. nih.govmdpi.com Over-oxidation to the sulfone is a common side reaction when preparing sulfoxides. nih.govjchemrev.com

A variety of oxidizing agents have been employed for this purpose. Hydrogen peroxide is considered a "green" oxidant due to its benign byproduct, water. nih.gov The selectivity of H₂O₂-mediated oxidations can often be controlled by the reaction conditions. For example, using hydrogen peroxide in glacial acetic acid can provide a highly selective method for the oxidation of sulfides to sulfoxides. nih.gov Other common oxidants include:

Chromic acid-pyridine: This combination is effective for the chemoselective and controlled oxidation of sulfides to sulfoxides. jchemrev.com

Halogens and Hypohalites: Molecular bromine and other halogen-based reagents can be used, though they may lead to side reactions like halogenation of aromatic rings. jchemrev.com

Peracids: Reagents like m-chloroperoxybenzoic acid (mCPBA) are commonly used for the oxidation of sulfides. researchgate.net

Sodium meta-periodate (NaIO₄): This reagent can be used for selective sulfoxidation. jchemrev.com

Oxone®: This potassium triple salt is an effective and environmentally friendly oxidant for converting sulfides to sulfones under solid-state conditions. asianpubs.org

The choice of catalyst can also play a crucial role in directing the oxidation. For instance, tantalum carbide catalyzes the oxidation of sulfides to sulfoxides with hydrogen peroxide, while niobium carbide promotes the formation of sulfones under similar conditions. organic-chemistry.org

Table 1: Common Oxidizing Systems for Sulfide Oxidation

| Oxidant/Catalyst System | Product | Key Features |

|---|---|---|

| Hydrogen Peroxide / Acetic Acid | Sulfoxide | "Green" and highly selective under mild, transition-metal-free conditions. nih.gov |

| Chromic Acid / Pyridine | Sulfoxide | Highly effective for chemoselective and controlled oxidation. jchemrev.com |

| Urea-Hydrogen Peroxide (UHP) | Sulfoxide or Sulfone | Selectivity controlled by stoichiometry and temperature. beilstein-journals.org |

| Oxone® | Sulfone | "Green" oxidant for solid-state synthesis. asianpubs.org |

| Tantalum Carbide / H₂O₂ | Sulfoxide | Recyclable catalyst. organic-chemistry.org |

| Niobium Carbide / H₂O₂ | Sulfone | Recyclable catalyst. organic-chemistry.org |

Oxidative Cleavage Mechanisms (e.g., Silica (B1680970) Gel-Mediated)

The prenyl group in this compound is susceptible to oxidative cleavage. This reaction can be mediated by various reagents and conditions, including the use of silica gel. nih.govresearchgate.netthieme-connect.com Studies have shown that prenyl-containing compounds can undergo oxidative degradation on silica gel when exposed to air. nih.govresearchgate.netthieme-connect.com

The proposed mechanism for silica gel-mediated oxidative cleavage involves the epoxidation of the terminal double bond of the prenyl group. nih.govresearchgate.netthieme-connect.com This is followed by cleavage of the olefinic bond, which can lead to the formation of aldehydes or ketones. nih.govresearchgate.netthieme-connect.com This process highlights that prenylated compounds are generally susceptible to oxidative degradation, especially in the presence of catalytic mediators. nih.govresearchgate.netthieme-connect.com The use of paraperiodic acid supported on silica gel provides a method for the on-column oxidative cleavage of vicinal diols, a reaction that shares mechanistic features with the cleavage of the prenyl group after initial dihydroxylation. lookchem.com

Rearrangement Reactions

Rearrangement reactions are fundamental in organic synthesis for constructing complex molecular frameworks from simpler precursors. This compound and its derivatives are amenable to several important classes of rearrangements.

wikipedia.orgchemistry-reaction.com-Sigmatropic Rearrangements of Sulfonium Ylides

The wikipedia.orgchemistry-reaction.com-sigmatropic rearrangement is a characteristic reaction of sulfonium ylides. For this compound, this process would begin with the formation of an allylic sulfonium salt, followed by deprotonation to generate the corresponding sulfonium ylide. This ylide can then undergo rearrangement.

The mechanism for the wikipedia.orgchemistry-reaction.com-rearrangement is generally understood to be a stepwise process involving homolytic cleavage of the carbon-sulfur bond to form a radical pair, which then recombines. nih.gov This pathway competes with the concerted, thermally allowed chemistry-reaction.com-sigmatropic rearrangement. nih.gov Studies on related ammonium (B1175870) ylides show that both wikipedia.orgchemistry-reaction.com and chemistry-reaction.com rearrangements can occur from the same transition state, with dynamic effects influencing the product distribution. nih.gov In the case of sulfonium ylides derived from this compound, the wikipedia.orgchemistry-reaction.com-rearrangement (also known as the Stevens rearrangement) would lead to a rearranged sulfide product. The formation of ylides can be achieved by deprotonation of a corresponding sulfonium salt or by the reaction of the sulfide with a carbene, often generated from a diazo compound in the presence of a rhodium catalyst. organicchemistrydata.orgchemrxiv.orguci.edu

Pummerer Rearrangements of Sulfoxides

The Pummerer rearrangement transforms a sulfoxide into an α-acyloxy thioether using an activating agent, typically acetic anhydride. wikipedia.org The substrate for this reaction, prenylphenyl sulfoxide, is readily prepared by the oxidation of this compound.

The established mechanism involves several key steps: chemistry-reaction.com

Acylation: The sulfoxide oxygen atom attacks the acetic anhydride, forming an acyloxysulfonium salt. wikipedia.orgchemistry-reaction.com

Ylide Formation: A base, such as the acetate (B1210297) ion generated in the first step, removes a proton from the α-carbon (the carbon adjacent to the sulfur atom), yielding a sulfur ylide. chemistry-reaction.com

Bond Cleavage: The weak sulfur-oxygen bond cleaves, resulting in a resonance-stabilized carbocation known as a thionium (B1214772) ion. wikipedia.orgchemistry-reaction.com

Nucleophilic Attack: The acetate ion then attacks the thionium ion, affording the final α-acetoxy sulfide product. wikipedia.orgchemistry-reaction.com

This reaction is highly versatile, as various anhydrides and acyl halides can be used, and the intermediate thionium ion can be trapped by different nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org

Reductive Transformations

Reductive methods are crucial for selectively modifying or removing the sulfur-containing functional group in this compound, providing access to different classes of organic molecules.

Reductive Cleavage of the Carbon-Sulfur Bond

The carbon-sulfur bond in sulfides can be cleaved using various reductive methods. A notable approach is the use of ligand-free nickel catalysis, which can cleave inert C-S bonds with high chemoselectivity. organic-chemistry.org This method employs a silane (B1218182) as the reducing agent and avoids harsh conditions or expensive ligands, tolerating a wide range of functional groups. organic-chemistry.org Mechanistic studies suggest a pathway involving oxidative addition of the C-S bond to the nickel center, followed by σ-bond metathesis and reductive elimination. organic-chemistry.org Other methods for C-S bond cleavage include reactions with hydrogen peroxide under specific catalytic conditions and reactions involving gold(III) pincer complexes. rsc.orgrsc.org

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Nickel-Catalyzed Reduction | Ni(COD)₂ / Silane | Ligand-free, mild conditions, high chemoselectivity. | organic-chemistry.org |

| Oxidative Cleavage | H₂O₂ / Pd catalyst | Unique to compounds with an α-carboxylic group. | rsc.org |

| Gold-Catalyzed Elimination | (C^N^C)AuCl / Thiol | Reductive elimination from a gold(III) center. | rsc.org |

Hydrogenolysis of Sulfides

Hydrogenolysis is a chemical reaction that cleaves a bond through the addition of hydrogen, typically with the aid of a catalyst. wikipedia.org For sulfides like this compound, this process, often termed desulfurization, effectively replaces the carbon-sulfur bond with a carbon-hydrogen bond.

The most common and effective catalyst for this transformation is Raney Nickel, a fine-grained nickel-aluminum alloy. preciouscatalyst.comwikipedia.org The reaction involves treating the sulfide with Raney Nickel in a suitable solvent under a hydrogen atmosphere. The strong affinity of nickel for sulfur facilitates the cleavage of the C-S bond, and the adsorbed hydrogen on the catalyst surface subsequently saturates the resulting carbon centers. preciouscatalyst.com This method is highly efficient for removing sulfur from various types of compounds, including aliphatic and aromatic sulfides. wikipedia.org The reaction of this compound with Raney Nickel would be expected to yield prenylbenzene and nickel sulfide. The choice of solvent can significantly influence the reaction's activity and selectivity. nih.gov

| Catalyst | Hydrogen Source | Typical Solvent | General Outcome | Reference |

|---|---|---|---|---|

| Raney Nickel | H₂ gas | Ethanol, Methanol, Cyclohexane | Desulfurization to form corresponding hydrocarbon. | preciouscatalyst.comwikipedia.org |

Chemo-Enzymatic and Biocatalytic Transformations

The integration of chemical and biological catalysis offers powerful strategies for organic synthesis, combining the versatility of chemical reactions with the high selectivity of enzymes. mdpi.comrsc.org These chemo-enzymatic cascades are increasingly applied to produce valuable chemicals under environmentally benign conditions. nih.govrug.nl

For a substrate like this compound, a primary biocatalytic transformation is the selective oxidation of the sulfur atom. Enzymes such as Baeyer-Villiger monooxygenases (BVMOs) or other monooxygenases can catalyze the oxidation of the sulfide to the corresponding sulfoxide. This enzymatic approach is particularly valuable for achieving high enantioselectivity, producing chiral sulfoxides which are important building blocks in asymmetric synthesis.

A potential chemo-enzymatic cascade could involve an initial chemical step to modify the prenyl or phenyl group, followed by an enzymatic oxidation of the sulfide. mdpi.com Conversely, the enzymatically produced chiral sulfoxide could serve as a substrate for subsequent chemical transformations, such as the Pummerer rearrangement. The main challenges in developing these one-pot processes lie in ensuring the compatibility of the different catalysts and reaction conditions. rsc.orgrug.nl Strategies to overcome these issues include spatial compartmentalization or the use of non-conventional solvents. rsc.org

Enzymatic Prenylation Reactions

Enzymatic prenylation is a significant post-translational modification where a prenyl group, such as farnesyl or geranylgeranyl, is attached to a protein. nih.govcreative-proteomics.com This process is catalyzed by prenyltransferases and is vital for the proper functioning and localization of many proteins within the cell. nih.govetsu.edu The reaction involves the transfer of a prenyl moiety to a cysteine residue, forming a thioether linkage. researchgate.netacs.orgox.ac.uk

Mechanistic studies have been a key focus in understanding how these enzymes work. Protein farnesyltransferase (FTase) and protein geranylgeranyltransferase type I (GGTase-I) are two of the primary enzymes involved in this process. creative-proteomics.comwikipedia.org Both are heterodimeric enzymes, sharing a common α-subunit but having distinct β-subunits. wikipedia.org The catalytic mechanism for both FTase and GGTase-I is quite similar, beginning with the binding of the isoprenoid diphosphate (B83284). nih.gov The protein substrate then aligns at the active site, and the sulfhydryl group of a cysteine residue in the C-terminal "CaaX box" attacks the C1 atom of the isoprenoid, forming a stable thioether bond. nih.govmdpi.com The "X" in the CaaX motif is a key determinant for which enzyme will act on the protein. wikipedia.org

Investigations into substrate specificity have shown that while prenyltransferases are highly specific for their protein substrates, some flexibility exists. For instance, certain prenyltransferases can accept unnatural alkyl donors that are structurally similar to the natural prenyl donor, dimethylallyl diphosphate (DMAPP). nih.gov This flexibility opens up possibilities for biocatalytic applications.

Table 1: Key Enzymes in Prenylation and their Characteristics

| Enzyme | Subunit Composition | Prenyl Group Transferred | Recognition Motif | Mechanistic Features |

| Protein Farnesyltransferase (FTase) | Heterodimer (α and β subunits) | Farnesyl (15-carbon) | C-terminal CAAX box (X = M, S, Q, A, C) wikipedia.org | Catalyzes farnesylation; requires Zn²⁺ and Mg²⁺ creative-proteomics.commdpi.com |

| Protein Geranylgeranyltransferase type I (GGTase-I) | Heterodimer (α and β subunits) | Geranylgeranyl (20-carbon) | C-terminal CAAX box (X = L, E) wikipedia.org | Catalyzes geranylgeranylation; shares common α-subunit with FTase wikipedia.org |

| 4-dimethylallyltryptophan synthases (4-DMATSs) | Not specified | Dimethylallyl | Tryptophan and its derivatives | Catalyzes regioselective C4-prenylation of indoles nih.gov |

Biocatalytic Modifications of Sulfur-Containing Compounds

The biocatalytic modification of sulfur-containing compounds extends beyond prenylation and involves a variety of enzymatic reactions that are essential for the biosynthesis of numerous natural products and for cellular metabolism. Thioethers, for instance, can undergo oxidation to form sulfoxides and sulfones, creating compounds with new biological activities. nih.gov

One significant area of research is the biocatalytic formation of carbon-sulfur (C-S) bonds. Cytochrome P450 enzymes, for example, have been shown to catalyze the formation of C-S bonds through various proposed mechanisms. acs.org These can involve the oxidation of a double bond to form an epoxide, which is then attacked by a thiol, or a radical mechanism initiated by hydrogen atom abstraction. acs.org

The biosynthesis of sulfur-containing tRNA modifications is another critical area of biocatalysis. mdpi.com This process often begins with the activation of sulfur from L-cysteine by cysteine desulfurases, which generate a persulfide. mdpi.commdpi.com This activated sulfur is then transferred to tRNA nucleosides by a series of enzymes. mdpi.com Interestingly, the mechanisms can be either dependent on or independent of iron-sulfur (Fe-S) clusters. mdpi.com

Furthermore, some enzymes exhibit promiscuity that can be harnessed for biocatalysis. For example, certain prenyltransferases have been found to catalyze the benzylation of their substrates using benzyl (B1604629) diphosphate, demonstrating their potential for creating novel compounds. nih.gov The study of these biocatalytic modifications is crucial for developing green and efficient alternatives to traditional chemical synthesis for a wide range of sulfur-containing molecules. mdpi.com

Table 2: Examples of Biocatalytic Modifications of Sulfur Compounds

| Reaction Type | Enzyme Class | Substrate(s) | Product(s) | Key Mechanistic Insight |

| C-S Bond Formation | Cytochrome P450 | Indole derivatives, thiols | S-heterocyclic compounds | Can proceed via epoxidation or radical mechanisms acs.org |

| tRNA Thiolation | Cysteine desulfurases, tRNA thiolation enzymes | L-cysteine, tRNA | Thiolated tRNA | Involves the formation of a persulfide intermediate mdpi.com |

| Sulfoxidation | Not specified | Thioethers (e.g., Methionine) | Sulfoxides, Sulfones | Increases the reactivity and diversity of sulfur compounds nih.gov |

| Benzylation | Prenyltransferases (e.g., FgaPT2) | Aromatic acceptors, Benzyl diphosphate | Benzylated aromatic compounds | Demonstrates enzyme promiscuity for unnatural donors nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Table 4: High-Resolution Mass Spectrometry Data for C₁₁H₁₄S

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄S |

| Calculated Exact Mass [M]⁺ | 178.0811 |

| Observed Mass [M]⁺ for Isomer wisc.edu | 178.0808 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For the analysis of a moderately polar compound like Prenylphenyl sulfide (B99878), LC-MS is ideal for confirming its molecular weight and assessing the purity of a sample. The sample is first separated from a mixture using HPLC, typically with a reversed-phase column, and the eluent is then introduced into the mass spectrometer. fda.gov

The mass spectrometer ionizes the molecule—often by adding a proton to form the pseudomolecular ion [M+H]⁺ in positive ionization mode—and then separates the ions based on their mass-to-charge (m/z) ratio. uab.edu This allows for the precise determination of the molecular weight of the target compound. For Prenylphenyl sulfide (C₁₅H₁₈S), the expected monoisotopic mass is 230.113 g/mol . LC-MS analysis would aim to detect an ion at m/z 231.121 corresponding to the [M+H]⁺ adduct.

A typical LC-MS analysis for this compound would involve the following conditions:

| Parameter | Value |

| LC System | UHPLC System |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid nih.gov |

| Flow Rate | 0.4 mL/min |

| MS System | Quadrupole Time-of-Flight (Q-TOF) longdom.org |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Range | m/z 100-500 |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is an essential technique for structural elucidation. longdom.org It involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. uab.edulongdom.org For this compound, the [M+H]⁺ ion (precursor ion) at m/z 231.1 would be selected and subjected to collision-induced dissociation (CID). unt.edu

The fragmentation pattern provides a fingerprint of the molecule's structure. Cleavage would be expected at the weakest bonds, such as the C-S bonds and within the prenyl side chain. The analysis of these fragments helps to confirm the connectivity of the phenyl, sulfide, and prenyl moieties.

Table of Expected MS/MS Fragmentation for this compound:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 231.1 | 163.1 | 68 (Isoprene) | [Phenyl-S-H₂]⁺ |

| 231.1 | 123.1 | 108 (Thiophenol) | [Prenyl]⁺ |

Other Spectroscopic Methods (e.g., IR, UV-Vis)

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations. While simple sulfides can be difficult to identify as they lack strong, characteristic absorptions, the other structural components of this compound provide a distinct IR spectrum. usra.eduresearchgate.net Key absorptions would arise from the aromatic ring and the alkene C=C bond in the prenyl group. Stress-induced band shifts can also be quantified to determine stress optical coefficients. nih.gov

Table of Expected IR Absorptions for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic & Alkene |

| 2975-2850 | C-H Stretch | Alkane (Prenyl) |

| 1650-1630 | C=C Stretch | Alkene (Prenyl) |

| 1600, 1475 | C=C Stretch | Aromatic Ring |

| 850-750 | C-H Bend | Aromatic (Substitution dependent) |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. researchgate.net For this compound, the primary chromophore is the substituted benzene (B151609) ring. The sulfide group acts as an auxochrome, a group with non-bonding electrons that can modify the absorption of the chromophore, often causing a shift to longer wavelengths (bathochromic shift). units.it The analysis is typically performed by dissolving the sample in a UV-transparent solvent, such as acetonitrile or cyclohexane, and measuring the absorbance across a range of wavelengths. nih.govijprajournal.com The spectrum is expected to show characteristic π→π* transitions for the aromatic system, likely appearing as peaks around 220-280 nm, similar to other aromatic sulfur compounds and lignin (B12514952) derivatives. mbari.orgresearchgate.net

Table of Expected UV-Vis Absorptions for this compound:

| Wavelength (λmax) | Electronic Transition | Chromophore | Solvent |

|---|---|---|---|

| ~230 nm | π→π* (E-band) | Phenyl Ring | Acetonitrile |

Chromatographic Separation and Analysis Techniques

Chromatography is used to separate this compound from reaction mixtures or impurities and to assess its purity. The choice of technique depends on the scale and analytical goal.

High-Performance Liquid Chromatography (HPLC), including Reversed-Phase (RP-C18)

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis and purification of moderately polar organic compounds. shimadzu.com Reversed-Phase (RP) HPLC, particularly with a C18 stationary phase, is the standard approach. hplc.eu In this mode, the stationary phase is non-polar (hydrocarbon chains bonded to silica), and the mobile phase is more polar (typically a mixture of water and acetonitrile or methanol). shimadzu.com

This compound, being relatively non-polar due to its hydrocarbon content, will be retained on the C18 column through hydrophobic interactions. It is then eluted by increasing the proportion of the organic solvent in the mobile phase (gradient elution). hplc.eu Detection is commonly performed using a UV detector set to one of the compound's absorption maxima (e.g., 230 nm or 270 nm).

Table of Typical RP-HPLC Conditions for this compound:

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) shimadzu.com |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Temperature | 35 °C |

| Detector | UV at 270 nm youtube.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. tue.nl Given its molecular weight, this compound should be sufficiently volatile for GC analysis, especially if a high-temperature column is used. Analysis of sulfur compounds by GC can be challenging due to their potential for thermal decomposition or interaction with the column. nih.gov Therefore, specialized detectors that are selective for sulfur, such as a Pulsed Flame Photometric Detector (PFPD) or a Sulfur Chemiluminescence Detector (SCD), are often preferred over a standard Flame Ionization Detector (FID) to achieve high sensitivity and selectivity. nih.govsrainstruments.com

Table of Typical GC Conditions for this compound:

| Parameter | Value |

|---|---|

| Column | Capillary column (e.g., HP-1, 30 m x 0.32 mm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C hold 2 min, then ramp 10 °C/min to 300 °C |

| Detector | Sulfur Chemiluminescence Detector (SCD) or PFPD srainstruments.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor reaction progress, check compound purity, and determine appropriate solvent conditions for column chromatography. wisc.edu A sample is spotted onto a plate coated with a stationary phase (typically silica (B1680970) gel), which is then placed in a chamber with a mobile phase (eluent). libretexts.org

Based on its structure, this compound is expected to be a compound of low to medium polarity. wisc.edu It would be less polar than alcohols but more polar than simple alkanes. A suitable mobile phase would likely be a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297). The position of the spot is quantified by its Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. youtube.comlibretexts.org Due to its aromatic ring, the spot can be easily visualized under a UV lamp (254 nm). uct.ac.za

Table of Typical TLC Conditions for this compound:

| Parameter | Value |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | 10:1 Hexane:Ethyl Acetate |

| Visualization | UV Light (254 nm) uct.ac.za |

| Expected Rf Value | ~0.4 - 0.6 |

Ion Chromatography

Ion Chromatography (IC) is a powerful analytical technique for the separation and quantification of ionic species. While direct analysis of a neutral organosulfur compound like this compound is not typical, IC is a crucial method for determining sulfur content after sample conversion or for analyzing related ionic sulfur species. metrohm.com

Research Findings:

The primary application of IC in sulfide analysis involves the determination of the inorganic sulfide anion (S²⁻) or other sulfur oxyanions in various matrices. metrohm.comnih.gov For organosulfur compounds such as this compound, a combustion step is typically required to convert the organically bound sulfur into a detectable ionic form. metrohm.com In a technique known as Combustion Ion Chromatography (CIC), the sample is first pyrolyzed, which breaks down the molecule. The resulting combustion gases, containing sulfur dioxide (SO₂), are then passed through an oxidizing absorption solution (e.g., containing hydrogen peroxide) to convert SO₂ into sulfate (B86663) (SO₄²⁻). metrohm.com This sulfate solution is then injected into the ion chromatograph for separation and quantification. metrohm.com

The separation is commonly achieved on an anion-exchange column, such as a Metrosep A Supp column. metrohm.commetrohm.com Detection can be accomplished using a conductivity detector, often with a suppressor to reduce the background conductivity of the eluent and enhance the signal-to-noise ratio. nih.gov Alternatively, for direct sulfide measurement in aqueous solutions, amperometric detection using a silver working electrode offers high sensitivity and selectivity. metrohm.com

Challenges in sulfide analysis by IC include the instability of sulfide and sulfite (B76179) in solution and potential co-elution with other common anions. nih.gov To overcome this, methods have been developed where sulfide is stoichiometrically converted into a more stable species, such as thiocyanate (B1210189), prior to the chromatographic run. nih.gov The analysis of complex mixtures containing various sulfur species like sulfide, sulfite, sulfate, and thiosulfate (B1220275) is a significant application of IC in sulfur chemistry. thermofisher.comnih.gov

| Method | Principle | Column Example | Detection | Key Application | Reference |

|---|---|---|---|---|---|

| Direct IC | Direct injection of aqueous sample containing sulfide. Requires alkaline eluent for sulfide stability. | Metrosep A Supp 10 | Amperometric (DC mode) | Sulfide in wastewater. | metrohm.com |

| Combustion IC (CIC) | Sample is combusted, sulfur is oxidized to sulfate, and sulfate is detected by IC. | Metrosep A Supp 5 | Suppressed Conductivity | Total sulfur and halogen content in combustible solids (e.g., polymers, fuels). | metrohm.com |

| Ion-Pair Chromatography with Derivatization | Sulfide is converted to stable thiocyanate (SCN⁻) before separation on a reverse-phase column. | Octadecylsilica (C18) | Photometric (for SCN⁻) & Suppressed Conductivity (for sulfate) | Mixtures of unstable sulfur anions (sulfide, sulfite). | nih.gov |

UV Spectrophotometry for Sulfide Detection

Ultraviolet (UV) spectrophotometry provides a direct and simple method for the detection and quantification of sulfide in aqueous solutions. mbari.orgnih.gov This technique relies on the intrinsic UV absorbance of the bisulfide ion (HS⁻), which is the predominant form of dissolved sulfide in waters at a pH near 8. mbari.orgacs.org

Research Findings:

The primary advantage of this technique is its simplicity and speed, as it requires minimal sample preparation beyond filtration and, if necessary, buffering the sample to a pH greater than 7 to ensure sulfide is present as HS⁻. mbari.orgnih.govacs.org The detection limit for bisulfide can be less than 1 µM in samples with low background absorbance. nih.govacs.org In samples with high organic content, the detection limit is higher, around 5 µM. nih.govacs.org The method has been shown to produce results that are indistinguishable from the standard methylene (B1212753) blue colorimetric method across a wide range of sample types. mbari.org

For a compound like this compound, direct UV analysis would measure the absorbance of the entire molecule, influenced by both the phenyl group and the sulfide moiety. To specifically quantify the sulfide, a pre-treatment step to liberate the sulfide as H₂S/HS⁻ would be necessary. However, the technique is highly effective for quantifying total sulfide in aqueous solutions. mbari.org

| Parameter | Specification | Rationale/Comment | Reference |

|---|---|---|---|

| Analyte | Bisulfide ion (HS⁻) | At pH ~8, >95% of total sulfide exists as HS⁻. | mbari.orgacs.org |

| Wavelength Range | 214 - 300 nm | Spectral region for measuring HS⁻ absorbance. | mbari.orgnih.govresearchgate.net |

| Specific Wavelengths for Porewater | 230, 240, or 250 nm | Simplified method for specific applications. | nemi.gov |

| Detection Limit (Low Background) | < 1 µM | Applicable to samples like groundwater. | nih.govacs.org |

| Detection Limit (High Background) | 5 µM | Applicable to sediment porewaters with high organic load. | nih.govacs.org |

| Interferences | Nitrate, Bromide, Iodide, Dissolved Organic Carbon (DOC) | These species also absorb in the UV range and may require spectral deconvolution. | mbari.orgnemi.gov |

Theoretical and Computational Studies

Reaction Mechanism Elucidation and Transition State Analysis

Understanding how a chemical reaction occurs step-by-step is fundamental to controlling its outcome. Theoretical calculations are essential for elucidating reaction mechanisms by identifying intermediates and the high-energy transition states that connect them. sumitomo-chem.co.jp

Methods such as Density Functional Theory (DFT) are widely used to map the potential energy surface of a reaction. sumitomo-chem.co.jp This allows for the calculation of activation energies (ΔG*), which are the energy barriers that must be overcome for a reaction to proceed. A lower activation energy corresponds to a faster reaction rate. sumitomo-chem.co.jp For instance, in the catalytic decomposition of hydrogen sulfide (B99878) (H2S), DFT calculations have been employed to explore the reaction mechanisms with molybdenum (Mo) and tungsten (W) sulfide clusters. nih.gov These studies show that H2S reacts with low-sulfur clusters to form high-sulfur clusters and release hydrogen gas, proceeding through several hydrogen-atom transfer steps. nih.gov

In the context of organosulfur chemistry, computational analysis has been applied to the enantioselective intramolecular sulfenoamination of alkenes. These reactions are believed to proceed through a key thiiranium ion intermediate, and the enantioselectivity is determined at the stage of this intermediate's formation. acs.org Similarly, kinetic and computational analyses of sulfur-transfer reactions from titanocene (B72419) polysulfides to sulfenyl chlorides identified a four-membered transition state, which was found to be more favorable than other potential pathways. nih.gov Some complex reactions may not have a single, well-defined transition state but rather a broad transition-state ensemble (TSE), a concept that has been explored in enzyme catalysis through computational and experimental analyses. elifesciences.org

Recent advancements have also focused on developing more reliable and efficient computational methods for locating transition states, which can significantly reduce the computational cost and accelerate research in materials science and chemistry. ims.ac.jp

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its reactivity. Theoretical calculations can determine electronic properties and are indispensable for predicting how a molecule will behave in a chemical reaction. sumitomo-chem.co.jp The performance of catalysts, for example, is heavily dependent on the electronic states of their d-orbital electrons. sumitomo-chem.co.jp

Computational methods can predict reactivity by analyzing the distribution of electron density. For instance, Gutmann's analysis of Lewis base-acid interactions explains a counter-intuitive phenomenon where the interaction enhances the electrophilicity of the Lewis acid. The transfer of electron density is unevenly distributed, making the central atom more electrophilic and reactive. illinois.edu This concept has been applied to the Lewis base activation of Lewis acids in enantioselective reactions. illinois.edu

Modern approaches to reactivity prediction also incorporate machine learning and artificial intelligence. These models are trained on large datasets of known reactions to predict the feasibility or outcome of new chemical transformations. github.comarxiv.org While powerful, the evaluation of these models is complex and requires holistic assessment to avoid pitfalls related to factors like stereoselectivity and out-of-distribution generalization. arxiv.org Models have also been developed to predict the formation of toxic byproducts in environmental systems, showcasing the broad applicability of predictive modeling. nih.govnih.gov

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the stable conformations of a molecule and the energy differences between them. This is crucial as a molecule's conformation can significantly influence its properties and biological activity.

A variety of experimental and computational techniques are used for this purpose. For example, the conformations of xylopyranosyl sulfur-containing glycosides were studied using Nuclear Magnetic Resonance (NMR) spectroscopy. The experimentally observed coupling constants were then corroborated with quantum mechanical calculations to determine the stereochemistry at the sulfur atom and the preferred torsional angles. nih.gov Another technique involves using lanthanide-induced shifts (LIS) in NMR, where the data is compared against geometries optimized with ab initio or molecular mechanics (MM) calculations to determine conformational equilibria. rsc.org

Molecular dynamics (MD) simulations offer a way to observe the motion of atoms in a system over time. nih.gov This computational method has become a standard tool for investigating complex systems, from the folding of proteins to the properties of materials. nih.gov In the field of organosulfur chemistry, MD simulations have been used to investigate the thermal conductivities of polybutadiene (B167195) crosslinked with sulfur. mdpi.commdpi.com These simulations help understand how factors like the distribution and length of sulfur crosslinks influence the material's properties at a molecular level. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. By systematically modifying a parent molecule and evaluating the activity of its derivatives, researchers can identify the chemical features responsible for its effects.

For derivatives related to prenylphenyl sulfide, an SAR study of isoprenyl phenyl ether analogues as inhibitors of influenza neuraminidase offers significant insight. mdpi.com In this study, a series of analogues were synthesized based on a natural product. The analysis revealed that an aryl aldehyde and an unsubstituted hydroxyl group were critical for potent inhibitory activity. mdpi.com Quantitative Structure-Activity Relationship (QSAR) takes this a step further by using statistical methods to correlate physicochemical properties of compounds with their biological activity. nih.gov

| Compound | Modifications to Core Structure | IC₅₀ (µM) |

|---|---|---|

| 14 (4-hydroxy-3-((3-methylbut-2-en-1-yl)oxy)benzaldehyde) | Prenyl group, Aldehyde, Free hydroxyl | >50 |

| 15 (3-(allyloxy)-4-hydroxybenzaldehyde) | Allyl group instead of prenyl | 26.96 |

| 3 (methyl 3-hydroxy-4-propoxybenzoate) | Propoxy group, Ester instead of aldehyde | >50 |

| 5 (methyl 3-hydroxy-4-(prop-2-yn-1-yloxy)benzoate) | Propargyl group, Ester instead of aldehyde | >50 |

SAR studies have been extensively applied to various classes of compounds. For sulfide analogues of the drugs flupirtine (B1215404) and retigabine, SAR was used to develop new derivatives with potent channel-opening activity while designing out the metabolic pathways that lead to toxic quinone formation. nih.gov Similar SAR principles guide the development of anti-inflammatory agents based on benzimidazole (B57391) and sulfonamide scaffolds. mdpi.comresearchgate.net

Virtual Screening for Potential Bioactive Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This method accelerates the discovery of new lead compounds by narrowing down the candidates for experimental testing.

The process often involves molecular docking, where computational algorithms predict the preferred orientation of a molecule when bound to another to form a stable complex. The "goodness of fit" is often evaluated using a scoring function. This approach has been used to identify potential anticancer compounds and inhibitors for various enzymes. researchgate.netacs.org For example, fragment-based virtual screening was used to identify a novel class of inhibitors for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). acs.org

Vast chemical libraries, some containing billions of virtual molecules that are synthetically accessible, are available for these screening efforts. nih.gov These computational tools are critical in modern drug discovery, enabling the rational design of new therapeutic agents. researchgate.net

Quantum Chemical Calculations in Organosulfur Systems

Organosulfur compounds are a diverse class of molecules that contain carbon-sulfur bonds. wikipedia.org They are ubiquitous in nature and technology, from the amino acids cysteine and methionine to sulfa drugs and industrial solvents. wikipedia.orgbritannica.com Quantum chemical calculations are particularly valuable for studying these systems due to the unique properties of the sulfur atom.

Sulfur, being a third-period element, has accessible d-orbitals that can participate in bonding, leading to a variety of oxidation states and geometries not typically seen with second-period elements like oxygen. britannica.com This results in a wide range of functional groups, including sulfides, sulfoxides, sulfones, thiols, and sulfonic acids, each with distinct chemical properties. wikipedia.org

Quantum calculations have been used to explore many aspects of organosulfur chemistry. For example, theoretical studies have investigated the reactions of hydrogen sulfide (H2S) with various oxidants, calculating activation energies and proposing reaction mechanisms. nih.gov Quantum dynamics calculations have been performed to analyze the transition-state spectrum of reactions like the SH + H2S hydrogen transfer. rsc.org Furthermore, quantum chemistry is used to develop detailed kinetic mechanisms for processes like the pyrolysis and oxidation of H2S, which is important for industrial applications and safety. polimi.it These computational methods provide a molecular-level understanding that complements experimental findings in the rich field of organosulfur chemistry.

Biological Activities and Pharmacological Potential of Prenylphenyl Sulfide Derivatives

Anti-inflammatory and Analgesic Properties of Related Compounds

The search for new anti-inflammatory and analgesic agents is driven by the need for more effective and safer alternatives to existing drugs. google.com Research has shown that various derivatives containing sulfur and phenyl groups exhibit significant potential in this area. frontiersin.orgmdpi.com

Hydrazone derivatives, for instance, have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory and analgesic effects. mdpi.com Studies on novel diclofenac (B195802) hydrazone derivatives revealed promising anti-inflammatory activity in carrageenan-induced paw edema models. mdpi.com Similarly, pyrazine (B50134) N-acylhydrazones and isatin (B1672199) derivatives have shown notable anti-inflammatory and analgesic properties in animal models. mdpi.com The structural diversity within these classes of compounds, often featuring sulfide (B99878) or thione moieties, highlights the importance of the sulfur atom in their biological activity.

Furthermore, thiazole (B1198619) derivatives are recognized as a valuable scaffold for developing analgesic and anti-inflammatory drugs. frontiersin.org Marketed anti-inflammatory drugs like meloxicam (B1676189) contain a thiazole core, underscoring the therapeutic relevance of this heterocyclic system. frontiersin.org The synthesis and evaluation of new thiazole derivatives continue to be an active area of research aimed at discovering compounds with improved efficacy and reduced toxicity. frontiersin.org

The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). frontiersin.org Molecular docking studies have supported these findings, showing that synthesized thiazole derivatives can effectively bind to the active sites of these enzymes. frontiersin.org

Antimicrobial and Antifungal Evaluations

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. turkjps.org Prenylphenyl sulfide derivatives and related sulfur-containing compounds have shown promise in this regard.

Studies on S-substituted derivatives of 1,2,4-triazol-3-thiol have demonstrated activity against a range of bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. uran.ua The antimicrobial and antifungal activities of these compounds were observed at concentrations in the range of 31.25 to 125 μg/mL. uran.ua

Similarly, pyrimidine (B1678525) derivatives containing an amide moiety have been synthesized and evaluated for their in vitro antifungal activities against various plant pathogenic fungi. frontiersin.orgfrontiersin.org Several of these compounds exhibited significant inhibition rates against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea, with some showing activity comparable or even superior to the commercial fungicide Pyrimethanil. frontiersin.orgfrontiersin.org For example, compounds 5f and 5o displayed 100% inhibition of Phomopsis sp. at a concentration of 50 μg/mL. frontiersin.orgfrontiersin.org

The antimicrobial potential of sulfur is not limited to synthetic derivatives. Sulfur nanoparticles (SNPs) have demonstrated bactericidal activity against resistant bacterial strains, including those isolated from acne vulgaris. nih.gov The unique properties of nanomaterials, combined with the inherent antimicrobial activity of sulfur, offer a novel approach to combating bacterial infections. nih.gov

The following table summarizes the antimicrobial and antifungal activities of selected sulfur-containing derivatives:

| Compound/Derivative Class | Target Organism(s) | Activity/Concentration | Reference(s) |

| S-substituted 1,2,4-triazol-3-thiols | E. coli, S. aureus, P. aeruginosa, C. albicans | MIC: 31.25-62.5 μg/mL; MBCK: 62.5-125 μg/mL | uran.ua |

| Pyrimidine derivatives (5f, 5o) | Phomopsis sp. | 100% inhibition at 50 μg/mL | frontiersin.orgfrontiersin.org |

| Pyrimidine derivative (5o) | Phompsis sp. | EC50: 10.5 μg/mL | frontiersin.org |

| Camphor derivative (3a) | T. versicolor | EC50: 0.43 mg/L | mdpi.com |

| Sulfur Nanoparticles (SNPs) | S. aureus, S. epidermidis | MIC: 5.5 µg/mL | nih.gov |

Modulation of Biological Receptors (e.g., Vanilloid Receptor 1, VR1)

The transient receptor potential vanilloid 1 (TRPV1), also known as the vanilloid receptor 1 (VR1), is a crucial ion channel involved in pain and heat sensation. frontiersin.orgnih.gov It serves as a polymodal sensory channel, detecting various physical and chemical stimuli. frontiersin.org Several natural and synthetic compounds, including prenylphenol derivatives, have been investigated for their ability to modulate VR1 activity. nih.govcapes.gov.br

Research on prenylphenols isolated from Albatrellus species, such as grifolin, neogrifolin, and scutigeral, has revealed their effects on both human and rat VR1. nih.govcapes.gov.br Electrophysiological studies on rat dorsal root ganglion neurons and recombinant cell lines expressing the rat VR1 receptor, along with a reporter cell line expressing the human VR1, have been conducted. nih.govcapes.gov.br Contrary to some earlier reports, these investigations suggest that these fungal prenylphenols act as weak antagonists of the vanilloid receptor, with activity in the micromolar range. nih.govcapes.gov.br

The interaction of these compounds with the VR1 receptor is a key area of interest for the development of new analgesics. The ability to modulate the activity of this receptor offers a potential therapeutic avenue for managing pain.

Inhibition of Enzymatic Pathways (e.g., Phosphodiesterase, GAPDH)

This compound derivatives and related compounds have been shown to inhibit key enzymatic pathways, demonstrating their potential as therapeutic agents for a variety of diseases.

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). csic.esmdpi.com Inhibition of these enzymes can have profound effects on cellular function and is a therapeutic strategy for conditions such as inflammatory diseases and neurodegenerative disorders. csic.es Xanthine derivatives are known non-selective PDE inhibitors, while research has focused on developing selective inhibitors for specific PDE isoforms like PDE4, PDE7, and PDE8. csic.esnih.gov Sulfide-like PDE7 inhibitors have been developed that show promise as anti-inflammatory agents without the emetic side effects associated with some PDE4 inhibitors. csic.es

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a glycolytic enzyme that also plays a role in apoptotic cell death. nih.gov Inhibition of GAPDH has been explored as a potential therapeutic strategy for conditions like Parkinson's disease. nih.gov Studies have identified aromatic thiols that can inhibit GAPDH by forming a disulfide bond with a key cysteine residue (Cys149) in the enzyme's active site. nih.gov Furthermore, salicylic (B10762653) acid, the primary metabolite of aspirin, and its derivatives have been shown to bind to human GAPDH (HsGAPDH) and suppress its nuclear translocation, an early step in cell death. plos.org

The following table highlights the inhibitory effects of various compounds on these enzymatic pathways:

| Compound Class | Target Enzyme | Mechanism/Effect | Potential Application | Reference(s) |

| Sulfide-like derivatives | PDE7 | Inhibition | Anti-inflammatory | csic.es |

| Aromatic thiols | GAPDH | Covalent modification of Cys149 | Anti-Parkinson's | nih.gov |

| Salicylic acid and derivatives | HsGAPDH | Binds to HsGAPDH, suppresses nuclear translocation | Neuroprotection | plos.org |

| Benzoisothiazolinone derivative | RocR (a PDE from P. aeruginosa) | Inhibition | Anti-virulence | rsc.org |

Cytotoxicity and Anticancer Research

The search for novel anticancer agents has led to the investigation of a wide array of natural and synthetic compounds, including derivatives containing prenyl and sulfide moieties.

Benzofuran derivatives isolated from Brazilian propolis, some of which are isoprenylated, have exhibited mild cytotoxicity against murine colon carcinoma and human fibrosarcoma cells. researchgate.net Similarly, newly synthesized hydronaphthalene derivatives, including chalcones and their cyclized thiopyrimidine analogues, have shown potent inhibitory effects against human breast carcinoma cell lines. journalcsij.com

The cytotoxic activity of these compounds is often evaluated through in vitro assays against various cancer cell lines. For example, S-glycosylated quinazoline (B50416) derivatives have been tested against breast (MCF-7) and liver (HepG2) cancer cell lines, with some derivatives showing low IC50 values, indicating significant cytotoxic activity. scientificarchives.com The incorporation of a sugar moiety was found to enhance the cytotoxic effect. scientificarchives.com

Brefeldin A, a natural macrolactone, and its semi-synthesized ester derivatives have been evaluated for their cytotoxicity against the human chronic myelogenous leukemia cell line K562. mdpi.com The results indicated that mono-substituted derivatives displayed moderate to strong cytotoxicity. mdpi.com

The following table summarizes the cytotoxic activity of selected compounds:

| Compound/Derivative Class | Cancer Cell Line(s) | Cytotoxic Effect (IC50/Activity) | Reference(s) |

| Benzofuran derivatives (A and B) | Murine colon 26-L5 carcinoma, Human HT-1080 fibrosarcoma | Mild cytotoxicity (12.4-43.2 µg/mL) | researchgate.net |

| Hydronaphthalene chalcone (B49325) derivatives (13a-c) | Human breast carcinoma | Potent growth inhibitors | journalcsij.com |

| S-Glycosylated quinazoline derivative (2a) | MCF-7, HepG2 | IC50 = 2.09 µM (MCF-7), 2.08 µM (HepG2) | scientificarchives.com |

| Brefeldin A derivative (7) | K562 (leukemia) | IC50 = 0.84 µM | mdpi.com |

| Hydroquinone-chalcone-pyrazoline hybrids | MCF-7, HT-29 | IC50 values ranging from 28.8 to 124.6 µM | mdpi.com |

Role in Biological Methylation Processes

Biological methylation is a fundamental biochemical process involving the transfer of a methyl group to substrates such as DNA, proteins, and other molecules. nih.gov This process is crucial for regulating gene expression and other cellular functions. nih.gov

Recent research has shed light on the methylation of hydrogen sulfide (H₂S), a key signaling molecule. nih.gov A bacterial enzyme, MddA, previously known as a methanethiol (B179389) S-methyltransferase, has been shown to methylate inorganic H₂S to produce dimethylsulfide (DMS). nih.gov This discovery is significant as it identifies a new pathway for DMS production, a major volatile sulfur compound with roles in global sulfur cycling. nih.gov The MddA enzyme has been found in a diverse range of microorganisms, including bacteria, archaea, and algae, and the gene encoding it is abundant in various environments. nih.gov This suggests that H₂S methylation is a widespread and important biological process. nih.gov

The methylation of H₂S may also serve as a detoxification mechanism for microorganisms. nih.gov This process highlights the intricate interplay between sulfur metabolism and methylation in biological systems.

Involvement in Hydrogen Sulfide (H₂S) Signaling Pathways

Hydrogen sulfide (H₂S) is now recognized as a critical gaseous signaling molecule, or gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO). nih.govfrontiersin.org It plays a role in a multitude of physiological and pathological processes, including neurotransmission, vascular tone regulation, inflammation, and cytoprotection. nih.govmdpi.com

H₂S is produced endogenously by enzymes such as cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST). nih.govfrontiersin.org The signaling functions of H₂S are often mediated through a post-translational modification known as S-sulfhydration (or persulfidation), where a sulfhydryl group (-SH) is added to cysteine residues in target proteins. researchgate.net This modification can alter the activity of proteins and downstream signaling pathways. researchgate.net

For example, H₂S can S-sulfhydrate and activate KATP channels and soluble guanylate cyclase (sGC), contributing to its vasodilatory effects. researchgate.net It also plays a protective role against neurotoxicity by modulating antioxidant and inflammatory responses through the S-sulfhydration of key regulatory proteins like Nrf2 and NF-κB. nih.gov Furthermore, H₂S can directly interact with and detoxify harmful substances. nih.gov

The dysregulation of H₂S signaling has been implicated in various diseases, highlighting the therapeutic potential of modulating H₂S pathways. mdpi.comresearchgate.net

Applications in Organic Synthesis and Materials Science

Synthetic Building Block for Complex Molecules

The structural components of prenylphenyl sulfide (B99878) make it a versatile starting material or intermediate in the synthesis of more complex chemical architectures, including natural products and heterocyclic systems.

The total synthesis of natural products is a significant area of organic chemistry that provides a measure of the utility of modern synthetic methods and can confirm the structure of complex molecules. Prenylated phenolic and phenylpropanoid compounds are a large class of natural products, and synthetic strategies often involve the introduction of a prenyl group onto a phenolic precursor. Synthetic strategies toward families of prenylated phenylpropanoid natural products, such as those isolated from the Illicium genus, highlight the importance of building blocks containing both phenyl and prenyl moieties. kdfeddersen.com

Terpenoids, another major class of natural products, are biosynthesized from isoprene (B109036) units. nouryon.com While prenylphenyl sulfide is not a direct biological precursor, its prenyl group is a fundamental C5 unit in terpene construction. Synthetic strategies can utilize molecules containing this group to build larger, more complex terpene skeletons. google.comcuriaglobal.com For instance, synthetic approaches to the phomactin family of natural products have involved the conversion of a primary alcohol into a sulfide, demonstrating the utility of sulfide intermediates in the skeletal rearrangement and construction of complex terpenoid frameworks. warwick.ac.uk

The synthesis of pheromones, such as the female-produced sex pheromone for the cerambycid beetle Prionus californicus, identified as an isomer of 3,5-dimethyldodecanoic acid, often requires the assembly of specific carbon skeletons where intermediates containing useful functional groups are key. nouryon.com

Table 1: Examples of Natural Product Classes and Relevant Synthetic Concepts

| Natural Product Class | Relevant Synthetic Concept | Key Structural Feature |

|---|---|---|

| Prenylated Phenylpropanoids | Biomimetic synthesis from phenyl and prenyl-containing precursors. kdfeddersen.com | Phenyl and Prenyl Groups |

| Terpenoids | Skeletal remodeling and construction using sulfide intermediates. warwick.ac.uk | Prenyl Group (Isoprene Unit) |

| Pheromones | Assembly of specific aliphatic or functionalized carbon chains. nouryon.com | Varies (e.g., Carboxylic Acid) |

Sulfur-containing compounds are widely used as precursors for the synthesis of heterocycles. The sulfide group can participate in various cyclization reactions to form rings containing a sulfur atom, such as thiophenes, thiazines, and benzothiophenes. mdpi.comnih.govcpchem.com

A key strategy involves the intramolecular cyclization of substrates containing both a sulfide and a reactive functional group. For example, mercury(II)-mediated cyclization of 2-alkynylphenyl alkyl sulfoxides has been shown to produce benzothiophene (B83047) derivatives. wychem.com This type of reaction proceeds through the activation of the alkyne by the metal salt, followed by attack from the sulfur atom (as a sulfoxide), leading to the formation of the heterocyclic ring. The Pummerer reaction, which involves the transformation of a sulfoxide (B87167) into a thionium (B1214772) ion, can also be harnessed for intramolecular cyclizations to form carbon-heteroatom bonds. dic-global.com Furthermore, sulfur ylides, which can be generated from sulfides, are versatile intermediates for a variety of annulation reactions to build heterocyclic and carbocyclic rings. wikipedia.org

Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, often relies on chiral auxiliaries, ligands, or catalysts. nih.gov Sulfur-containing compounds are particularly useful in this area. While this compound itself is achiral, it can be readily oxidized to form chiral prenylphenyl sulfoxide.

Chiral sulfoxides are a well-established class of chiral auxiliaries. rsc.org The sulfoxide group can direct the stereochemical outcome of a reaction on a substrate to which it is temporarily attached. axcentive.com Its effectiveness stems from the stable tetrahedral geometry at the sulfur atom and the significant steric and electronic differences between the oxygen, the lone pair, and the two organic substituents (in this case, the phenyl and prenyl groups). rsc.org

Furthermore, chiral sulfides and the corresponding sulfoxides can be incorporated into the structure of ligands for asymmetric metal-catalyzed reactions. mlunias.com For example, chiral bicyclic sulfides have been studied as catalysts for asymmetric epoxidation reactions, where the structure of the sulfide directly influences the enantioselectivity of the transformation. google.comthegoodscentscompany.com The development of new chiral ligands is a major focus in the field of asymmetric catalysis, with the goal of creating highly efficient and selective catalysts for a wide range of chemical transformations.

Construction of Heterocyclic Systems

Advanced Materials Development

Aromatic sulfur-containing polymers are known for their exceptional thermal and chemical stability. The most prominent example is poly(phenylene sulfide) (PPS), a high-performance engineering thermoplastic composed of aromatic rings linked by sulfide units. PPS is valued for its high melting point (around 280°C), inherent flame retardancy, and excellent resistance to chemicals and moisture. kdfeddersen.com It is typically produced through the polycondensation of monomers like p-dichlorobenzene and sodium sulfide. kdfeddersen.com

The synthesis of functional polymers based on aryl thioethers is an area of active research. Modern methods, such as palladium-catalyzed C–S/C–S metathesis, allow for the creation of porous poly(aryl thioether)s from various functionalized monomers. These materials combine the robustness of the thioether linkage with properties like high surface area, making them useful for applications in metal capture and heterogeneous catalysis. Highly refractive polymers have also been developed from thianthrene-based sulfide monomers. Given that this compound contains the core phenyl and sulfide units, it could theoretically serve as a functional monomer or co-monomer to produce novel poly(aryl thioether)s. The prenyl group could be used to impart specific properties, such as altering solubility, providing a site for cross-linking, or modifying the polymer's final characteristics.

Table 2: Properties of Poly(phenylene sulfide) (PPS)

| Property | Description | Reference |

|---|---|---|

| Thermal Stability | High melting point (~280°C); continuous use up to 240°C. | kdfeddersen.com |

| Chemical Resistance | Excellent resistance to most solvents, acids, and alkalis. | kdfeddersen.com |

| Flame Retardancy | Inherently flame retardant (UL94 V-0). | kdfeddersen.com |

| Mechanical Properties | High strength, stiffness, and dimensional stability. | kdfeddersen.com |

| Moisture Absorption | Extremely low. | kdfeddersen.com |

Bioisosteric Replacements in Drug Design

Bioisosterism is a key strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, improve pharmacokinetic properties, or reduce toxicity. The thioether (sulfide) linkage is recognized as a non-classical bioisostere for other functional groups.

For example, a sulfide can act as a bioisostere for an ester or amide group, potentially increasing metabolic stability as thioethers are often more resistant to hydrolysis than esters. In some cases, the metabolic oxidation of a thioether to its corresponding sulfoxide or sulfone can lead to analogues with increased biological potency. The development of a succinyl-L-proline sulfide was an application of this principle in the search for novel drug candidates.

In the context of this compound, the sulfide moiety could be used to replace a different linker in a biologically active molecule. The phenyl and prenyl groups would serve as important structural motifs for interaction with a biological target, providing a specific combination of aromatic and lipophilic character.

Precursors for Specialty Chemicals

Specialty chemicals are a category of products sold on the basis of their performance or function, rather than their composition. They include a wide range of substances such as fine chemicals, agrochemicals, and materials for the electronics or fragrance industries. rsc.org

This compound, as a functionalized aromatic sulfide, can serve as a valuable intermediate in the synthesis of such chemicals. axcentive.com The sulfide can be transformed into other functional groups (e.g., sulfoxide, sulfone) or used as a handle for further reactions. Sulfur compounds are used as intermediates in the production of pharmaceuticals and as key components in some agrochemicals, such as pesticides. curiaglobal.comnouryon.com Additionally, certain sulfur-containing molecules are known for their use as high-impact aroma chemicals in the flavor and fragrance industry, often related to onion or savory notes. The unique structure of this compound makes it a potential building block for creating more complex, high-value specialty molecules.

Environmental and Industrial Research Perspectives

Environmental Fate and Occurrence of Sulfides (e.g., in Marine Sediments)

The environmental fate of sulfides is a critical aspect of the global sulfur cycle. In marine sediments, sulfur cycling is predominantly driven by microbial processes. frontiersin.org Dissimilatory sulfate (B86663) reduction by anaerobic microorganisms is a primary pathway for the mineralization of organic matter in the anoxic seabed, leading to the production of hydrogen sulfide (B99878) (H₂S). frontiersin.orgnih.gov

Most of the sulfide produced is then reoxidized back to sulfate through a complex network of chemical and microbial reactions involving various oxidants like oxygen, nitrate, and metal oxides (e.g., iron and manganese). frontiersin.orgnih.govcdc.gov This process forms several sulfur intermediates, including elemental sulfur (S⁰), polysulfides, thiosulfate (B1220275) (S₂O₃²⁻), and sulfite (B76179) (SO₃²⁻). nih.govcdc.govresearchgate.net A portion of the sulfide reacts with iron and other metals to form metal sulfides, such as pyrite (B73398) (FeS₂), or becomes incorporated into organic matter, which is then buried in the sediment. frontiersin.orgcdc.gov

Volatile organic sulfur compounds (VOSCs), such as dimethyl sulfide (DMS) and methanethiol (B179389) (MTL or MeSH), are also significant components of the sulfur cycle in aquatic systems. chemicalbook.comfishersci.com They can be produced in anoxic sediments and water. chemicalbook.com Studies in freshwater sediments have shown that the anaerobic methylation of hydrogen sulfide is a major mechanism for VOSC formation. chemicalbook.com In salt marsh sediments, concentrations of DMS and MeSH can be an order of magnitude higher than in the overlying surface water. fishersci.com The distribution of these compounds can vary based on the local geochemistry; for instance, DMS concentrations tend to be higher in iron-rich (ferruginous) sediments, while MeSH is more abundant in sulfide-rich (sulfidic) sediments. fishersci.com

The occurrence of various sulfides in sediment porewater has been documented in several studies. For example, in the Suwannee River estuary, sulfide concentrations in sediment porewater near hard clam aquaculture leases averaged 0.079 mM, with some measurements as high as 0.567 mM. ufl.edu These sulfides are primarily a byproduct of organic matter decomposition. ufl.edu

Regarding aryl sulfides, data is more limited. For a related compound, Diphenyl sulfide, safety data indicates it is very toxic to aquatic life with long-lasting effects, suggesting persistence and potential for bioaccumulation. Polychlorinated diphenyl sulfides (PCDPSs) have been identified as environmental pollutants that can activate the aryl hydrocarbon receptor (AhR), indicating a potential for toxicity in vertebrates. nih.govnih.gov However, specific data on the occurrence and concentration of simple, non-chlorinated aryl sulfides like Prenylphenyl sulfide in marine sediments are scarce.

Table 1: Occurrence of Various Sulfides in Aquatic Sediments

| Compound/Species | Environment | Concentration Range | Reference(s) |

| Hydrogen Sulfide (H₂S) | Hard Clam Aquaculture Sediments (Suwannee River Estuary) | Average 0.079 mM; up to 0.567 mM | ufl.edu |

| Methanethiol (MeSH) | Anoxic Freshwater Sediments | 4 to 40 nM (in water column, of sediment origin) | chemicalbook.com |

| Dimethyl Sulfide (DMS) | Anoxic Freshwater Sediments | Correlated with H₂S concentrations | chemicalbook.com |

| Acid-Soluble Sulfides (AVS) | Mercury-Contaminated Lagoon Sediments | 660–1500 mg/kg in upper layers | |

| Elemental Sulfur (S⁰) | Mercury-Contaminated Lagoon Sediments | Up to 0.9 g/kg |

Analytical Monitoring in Environmental Matrices

A variety of analytical methods are employed for the detection and quantification of sulfides in environmental samples like water and sediment. The choice of method depends on the specific sulfide species of interest (e.g., total sulfide, dissolved sulfide, volatile organic sulfur compounds) and the sample matrix.

For total and dissolved sulfides in water and sediment, methods often involve converting the sulfide to hydrogen sulfide (H₂S) through acidification. researchgate.net The liberated H₂S can then be measured. Common techniques include:

Colorimetric/Spectrophotometric Methods: The methylene (B1212753) blue method is widely used and is based on the reaction of sulfide with an amine-sulfuric acid reagent and ferric chloride to produce methylene blue, which is then quantified. researchgate.netrsc.orgpetro-online.comalsglobal.com Automated versions of this method can use gas dialysis to separate the sulfide from the sample matrix, reducing interferences. researchgate.netalsglobal.com

Gas Chromatography (GC): GC coupled with a flame photometric detector (GC-FPD) is a standard method recommended by the U.S. Environmental Protection Agency (EPA) for H₂S in air and is also used for other sulfur compounds. rsc.orgresearchgate.net Other detectors like electron capture detectors (GC-ECD) and mass spectrometry (GC-MS) are also utilized. researchgate.netualberta.ca

Potentiometric Titration: This method uses a sulfide ion-selective electrode to detect the endpoint of a titration. researchgate.net

For volatile organic sulfur compounds (VOSCs) like DMS and other aryl sulfides, GC-based methods are standard. ualberta.ca Sample preparation is crucial to isolate these volatile compounds from the matrix. Techniques include:

Headspace Analysis: This technique involves analyzing the vapor phase above a liquid or solid sample. Automated headspace coupled with GC-MS has been developed for the simultaneous determination of multiple VOSCs in water samples. ualberta.ca

Purge and Trap (P&T): In this method, an inert gas is bubbled through the sample, and the purged volatile compounds are trapped on an adsorbent material before being desorbed for GC analysis. ualberta.ca

Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace) to extract analytes, which are then thermally desorbed in the GC inlet. nih.govgov.bc.ca